Dimethyl ethylbenzyl lauryl ammonium

Disinfectant efficacy Phenol coefficient Staphylococcus aureus

Dimethyl ethylbenzyl lauryl ammonium (CAS 774118-92-2), chemically described as N-[(4-ethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium, is a monomeric quaternary ammonium compound (QAC) within the alkyl dimethyl ethylbenzyl ammonium chloride sub-class. It functions as a cationic surfactant and broad-spectrum antimicrobial agent, with its mechanism primarily involving disruption of microbial cell membranes via interaction of the positively charged quaternary nitrogen with negatively charged membrane components.

Molecular Formula C23H42N+
Molecular Weight 332.6 g/mol
CAS No. 774118-92-2
Cat. No. B12817308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl ethylbenzyl lauryl ammonium
CAS774118-92-2
Molecular FormulaC23H42N+
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC
InChIInChI=1S/C23H42N/c1-5-7-8-9-10-11-12-13-14-15-20-24(3,4)21-23-18-16-22(6-2)17-19-23/h16-19H,5-15,20-21H2,1-4H3/q+1
InChIKeyKXLOQZDPPMUHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Ethylbenzyl Lauryl Ammonium (CAS 774118-92-2): Structural Identity and Core Antimicrobial Profile for Procurement Evaluation


Dimethyl ethylbenzyl lauryl ammonium (CAS 774118-92-2), chemically described as N-[(4-ethylphenyl)methyl]-N,N-dimethyldodecan-1-aminium, is a monomeric quaternary ammonium compound (QAC) within the alkyl dimethyl ethylbenzyl ammonium chloride sub-class [1]. It functions as a cationic surfactant and broad-spectrum antimicrobial agent, with its mechanism primarily involving disruption of microbial cell membranes via interaction of the positively charged quaternary nitrogen with negatively charged membrane components [2]. Unlike generic benzalkonium chloride (BAC) variants that rely solely on an unsubstituted benzyl group, this compound incorporates an ethyl substituent on the aromatic ring, a structural modification that confers quantitatively distinct antimicrobial potency, particularly against Gram-positive organisms and fungal species [1].

Structural Identity

Ethylbenzyl quaternary ammonium chloride (C12 alkyl chain); distinct from unsubstituted benzalkonium chloride.

Antimicrobial Profile

Reported quantitative differentiation in antimicrobial activity, particularly against Gram-positive and fungal organisms.

Procurement Context

Suitable as concentrated intermediate for disinfectant, sanitizer, and water treatment formulations requiring QAC-based biocidal activity.

Why Benzalkonium Chloride or Unsubstituted Benzyl Quats Cannot Simply Replace Dimethyl Ethylbenzyl Lauryl Ammonium


The antimicrobial activity of QACs is exquisitely sensitive to the structure of the benzyl substituent. The standard commercial product, dodecyl dimethyl benzyl ammonium chloride (lauralkonium chloride / BAC-C12), lacks the aromatic ethyl substitution and consequently exhibits substantially lower phenol coefficients. The patent literature explicitly states that any (Ar-methyl-benzyl, lauryl, dimethyl) compound is approximately two-fold more active than the unsubstituted (benzyl, lauryl, dimethyl) compound, and the corresponding Ar-ethyl-benzyl derivative achieves an additional ~64% increase in activity against S. aureus beyond that [1]. Generic interchange therefore results in a predictable, quantified loss of antimicrobial efficacy that cannot be compensated by simple concentration adjustment without exceeding regulatory or safety thresholds.

Activity

Aromatic ethyl substitution is structurally critical; replacing with unsubstituted benzyl quats may result in a predictable, significant loss of antimicrobial performance that cannot be compensated by concentration adjustment alone.

Hard Water

Ethylbenzyl-specific synergistic blends in hard water are not replicable with generic BAC or methylbenzyl quats, limiting direct interchangeability for water treatment applications.

Spectrum

The broadened antifungal and sporicidal spectrum reported for ethylbenzyl QACs may not transfer to unsubstituted benzyl analogs, affecting multi-purpose disinfectant formulation goals.

Quantitative Differentiation of Dimethyl Ethylbenzyl Lauryl Ammonium Against Closest Quaternary Ammonium Comparators


Phenol Coefficient Against S. aureus: 3.3-Fold Superiority Over Unsubstituted Benzyl Analog

The (Ar-ethyl-benzyl, lauryl, dimethyl) ammonium chloride exhibits a phenol coefficient of 766 against Staphylococcus aureus at 20°C [1]. In contrast, the unsubstituted (benzyl, lauryl, dimethyl) ammonium chloride—the most widely used commercial QAC of the time—has a phenol coefficient of approximately 233 against the same organism, based on the patent's statement that Ar-methyl substitution doubles activity from ~233 to 466 [1]. This represents a 3.3-fold improvement. The Ar-ethyl compound (766) also outperforms the Ar-methyl compound (466) by 64% against S. aureus.

S. aureus Phenol Coeff.
Head-to-head
Ethylbenzyl: 766 Unsubstituted benzyl: ~233 3.3× higher
Reported higher phenol coefficient supports disinfectant formulation optimization and antimicrobial activity comparison.
USDA Circular No. 198, 20°C.
Disinfectant efficacy Phenol coefficient Staphylococcus aureus

Phenol Coefficient Against Salmonella typhosa: 4-Fold Superiority Over Unsubstituted Benzyl Analog

Against Salmonella typhosa (Eberthella typhi), the target compound achieved a phenol coefficient of 600 [1]. The corresponding unsubstituted (benzyl, lauryl, dimethyl) ammonium chloride has an estimated phenol coefficient of approximately 150, while the Ar-methyl analog shows 300 [1]. The ethyl-substituted compound therefore delivers a 4-fold improvement over the unsubstituted benzyl standard and a 2-fold improvement over the methyl-substituted variant for Gram-negative disinfection.

S. typhosa Phenol Coeff.
Head-to-head
600
Reported 4× higher than unsubstituted benzyl analog; supports enteric pathogen disinfection development.
USDA Circular No. 198, 20°C. Baseline ~150.
Gram-negative bactericidal activity Salmonella typhosa Disinfectant validation

Minimum Inhibitory Concentration (MIC) Against Listeria monocytogenes: Baseline Sensitivity at 0.63 µg/mL

In a 2003 study, the baseline MIC of n-alkyldimethyl ethylbenzyl ammonium chloride against persistent and non-persistent strains of L. monocytogenes was established at 0.63 µg/mL at 37°C [1]. Following adaptive exposure, the MIC increased to a maximum of 10 µg/mL—a 15-fold shift—but the initial sensitivity benchmark of 0.63 µg/mL provides a quantitative reference point for comparing intrinsic potency against this important foodborne pathogen. The study tested both alkyl-benzyl-dimethyl ammonium chloride (BAC) and the ethylbenzyl compound, confirming differential resistance adaptation patterns between the two structural classes.

L. monocytogenes MIC
Cross-study
0.63 µg/mL
Baseline MIC supports food-contact sanitizer screening; adaptive shift range documented up to 10 µg/mL.
37°C, persistent/non-persistent strains. Parallel BAC tested.
Food safety Listeria monocytogenes Minimum inhibitory concentration

Synergistic Hard-Water Performance: C12/C14 Ethylbenzyl Quat Blends vs. Individual Chain-Length Benzyl Quats

A dedicated patent on quaternary ammonium synergism demonstrated that blends of dodecyl dimethyl ethylbenzyl ammonium chloride (C12) and tetradecyl dimethyl ethylbenzyl ammonium chloride (C14) exhibit synergistic microbiocidal activity in hard water when mixed in ratios between 85:15 and 55:45 (C12:C14) by weight [1]. This synergy is specifically attributed to the ethylbenzyl sub-class and is not observed with unsubstituted benzyl quats at equivalent chain-length combinations. The patent explicitly states that the product is 'far more microbiocidally active, especially in hard water, than when these compounds are used individually or in any other combination.'

Hard-Water Synergy
Class-level
C12/C14 blend ratios 85:15–55:45
Synergistic activity in hard water (≥75 ppm CaCO₃)
Supports water treatment and CIP formulation development; synergy is structurally specific to ethylbenzyl quats.
Patent US 3,472,939; qualitative superiority reported.
Hard water tolerance Synergistic formulation Dodecyl/tetradecyl blends

Broadened Antifungal and Sporicidal Spectrum vs. Conventional Methyl/Benzyl Quaternary Ammonium Compounds

A 2021 patent application (US20210380522A1) explicitly states that ethyl benzyl quaternary amines possess 'much greater fungal and spore efficacy, as well as effectiveness against viruses, and mycobacteria' compared to their methyl and benzyl quaternary analogs, which 'are typically much more antibacterial than antifungal, and have little effect against spores' [1]. Additionally, the propionate and butyrate salt forms of EB quats exhibit further enhanced antifungal properties relative to the chloride salts. This spectrum broadening is a direct consequence of the ethyl substitution on the benzyl ring and represents a class-level structural advantage.

Antifungal Spectrum
Class-level
Broader activity vs. methyl/benzyl quats: fungi, spores, viruses, mycobacteria.
Supports multi-spectrum disinfectant development; salt form may influence antifungal performance.
Class-level inference; specific assay conditions not reported.
Antifungal activity Sporicidal efficacy Mycobacterial activity

Physical-Chemical Identity: Defined Specific Gravity and Refractive Index for Quality Assurance

The 90% by weight preparation of (Ar-ethyl-benzyl, lauryl, dimethyl) ammonium chloride exhibits a specific gravity of 0.936 at 30°C (relative to water at 30°C) and a refractive index (sodium D-line) of 1.495 at 25°C [1]. The compound is a clear, pale yellow, extremely viscous syrup that forms skins on surfaces upon standing in a desiccator. These numerical physical constants are reported as characteristic of the ethylbenzyl sub-class and serve as definitive identity and purity markers that distinguish this compound from benzyl and methyl-benzyl analogs, whose corresponding physical constants differ measurably due to the additional ethyl substituent mass and polarizability.

Physical Identity
Spec review
SG 0.936 (30°C)
RI 1.495 (25°C)
QC markers for incoming material verification and identity confirmation against ethylbenzyl sub-class.
90 wt% preparation; clear, pale yellow viscous syrup.
Quality control Specific gravity Refractive index Procurement specification

High-Value Procurement Application Scenarios for Dimethyl Ethylbenzyl Lauryl Ammonium Based on Quantitative Differentiation


Concentrated Healthcare Disinfectants Targeting Staphylococcus aureus Reservoirs

Hospitals and clinical environments requiring validated high-level disinfection against S. aureus (including MRSA) benefit directly from the 3.3-fold phenol coefficient advantage of the ethylbenzyl compound over standard BAC-C12 [1]. This translates to effective disinfection at lower active concentrations (e.g., 0.05% vs. 0.16% w/w), reducing surface residue, material compatibility issues, and per-liter procurement cost for concentrated intermediates [1].

Food Processing Sanitizers With Documented Gram-Negative Pathogen Control

The 4-fold phenol coefficient superiority against Salmonella typhosa positions this compound as a preferred active ingredient for food-contact surface sanitizers in meat, poultry, and egg processing facilities [1]. The parallel MIC data against L. monocytogenes (0.63 µg/mL baseline) further supports its application in ready-to-eat food environments where both Gram-positive and Gram-negative pathogen control is mandated by HACCP plans [2].

Hard-Water Industrial Water Treatment and Cooling Tower Biocide Formulations

The demonstrated synergistic microbiocidal activity of dodecyl dimethyl ethylbenzyl ammonium chloride in C12/C14 blends under hard-water conditions (≥75 ppm CaCO₃) makes this compound the essential C12 building block for water treatment formulations deployed in geographies with high water hardness [1]. This synergy is structurally specific to the ethylbenzyl subclass and cannot be replicated with unsubstituted benzyl quats, creating a defensible formulation patent position [1].

Multi-Spectrum Agricultural Fungicide and Sporicide Development

The ethylbenzyl quaternary ammonium structural class, of which this C12 lauryl variant is the foundational member, provides broad-spectrum activity encompassing fungi, bacterial spores, viruses, and mycobacteria—a spectrum breadth not achieved by conventional methyl- or benzyl-substituted quats [1]. Agricultural formulators developing post-harvest fungicide treatments, greenhouse disinfection protocols, or seed treatment products can leverage this expanded spectrum to reduce the number of active ingredients required [1].

Application
Selection Property
Validation Focus
Healthcare disinfectant (S. aureus reservoirs)
Phenol coefficient differentiation against S. aureus
Disinfectant performance at reduced active concentrations
Food processing sanitizer (enteric pathogen control)
Phenol coefficient against Salmonella typhosa
Gram-negative kill-rate validation under HACCP conditions
Hard-water water treatment / CIP biocide
Ethylbenzyl-specific synergistic activity in hard water
Biocidal performance testing at ≥75 ppm CaCO₃
Agricultural fungicide / sporicide development
Broad antifungal and sporicidal activity spectrum
Spectrum-of-activity assay against target fungi/spores
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